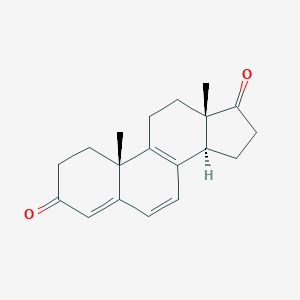
Androsta-4,6,8(9)-triene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androsta-4,6,8(9)-triene-3,17-dione, also known as ATD, is a steroid hormone inhibitor that has gained significant attention in the scientific community due to its potential in research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wirkmechanismus
Androsta-4,6,8(9)-triene-3,17-dione works by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone into estrogen. This inhibition leads to an increase in testosterone levels and a decrease in estrogen levels, which can have significant effects on the body.
Biochemical and Physiological Effects:
Androsta-4,6,8(9)-triene-3,17-dione has been shown to have several biochemical and physiological effects on the body. One of the most significant effects is its ability to increase testosterone levels. This increase in testosterone can lead to an increase in muscle mass, strength, and overall athletic performance. Additionally, Androsta-4,6,8(9)-triene-3,17-dione has been shown to decrease estrogen levels, which can help to reduce the risk of certain cancers and other health conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Androsta-4,6,8(9)-triene-3,17-dione has several advantages when used in lab experiments. It is a potent inhibitor of aromatase, making it a valuable tool for studying the effects of testosterone and estrogen on the body. Additionally, Androsta-4,6,8(9)-triene-3,17-dione is relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of Androsta-4,6,8(9)-triene-3,17-dione in lab experiments. One of the most significant limitations is that it can be difficult to control the dosage of Androsta-4,6,8(9)-triene-3,17-dione, which can lead to inconsistencies in results.
Zukünftige Richtungen
There are several future directions for research involving Androsta-4,6,8(9)-triene-3,17-dione. One potential area of research is the use of Androsta-4,6,8(9)-triene-3,17-dione in the treatment of certain health conditions, such as breast cancer. Additionally, further research is needed to better understand the mechanism of action of Androsta-4,6,8(9)-triene-3,17-dione and its effects on the body. Finally, there is a need for more research on the optimal dosage of Androsta-4,6,8(9)-triene-3,17-dione for various research applications.
Conclusion:
In conclusion, Androsta-4,6,8(9)-triene-3,17-dione is a steroid hormone inhibitor that has significant potential in scientific research applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. While there are limitations to the use of Androsta-4,6,8(9)-triene-3,17-dione in research, it remains a valuable tool for studying the effects of testosterone and estrogen on the body. Further research is needed to better understand the potential uses of Androsta-4,6,8(9)-triene-3,17-dione and its optimal dosage for various research applications.
Synthesemethoden
Androsta-4,6,8(9)-triene-3,17-dione is synthesized through a multi-step process that involves the conversion of a precursor molecule, dehydroepiandrosterone (DHEA), into Androsta-4,6,8(9)-triene-3,17-dione. The synthesis of Androsta-4,6,8(9)-triene-3,17-dione involves the use of several chemical reagents, including sodium hydroxide, acetic anhydride, and hydrochloric acid. The final product is purified using chromatography techniques to obtain a high-quality compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Androsta-4,6,8(9)-triene-3,17-dione has been studied extensively for its potential use in various scientific research applications. One of the most significant applications of Androsta-4,6,8(9)-triene-3,17-dione is its use as a steroid hormone inhibitor. Androsta-4,6,8(9)-triene-3,17-dione has been shown to inhibit the conversion of testosterone to estrogen, making it a valuable tool for studying the effects of testosterone on the body.
Eigenschaften
CAS-Nummer |
115930-43-3 |
|---|---|
Produktname |
Androsta-4,6,8(9)-triene-3,17-dione |
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(10S,13S,14S)-10,13-dimethyl-2,11,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,15H,5-10H2,1-2H3/t15-,18-,19-/m0/s1 |
InChI-Schlüssel |
IVSWIZWRBZUXRO-SNRMKQJTSA-N |
Isomerische SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C |
Kanonische SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C |
Synonyme |
androsta-4,6,8(9)-triene-3,17-dione FCE 24918 FCE-24918 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
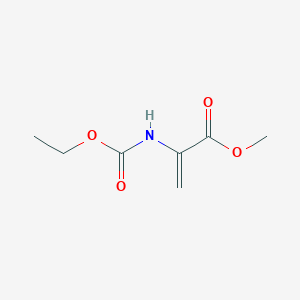
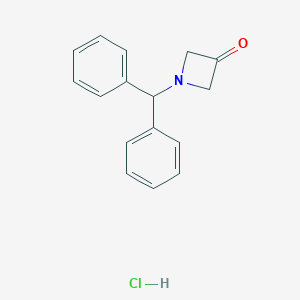


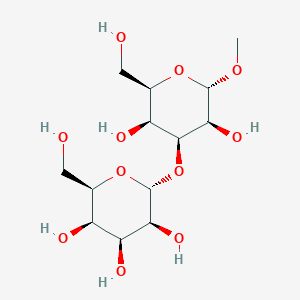
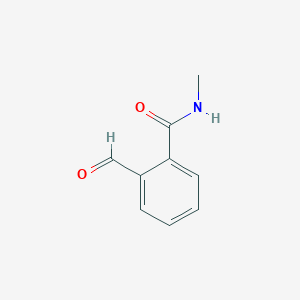
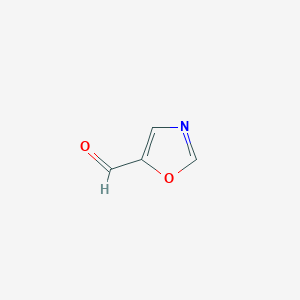
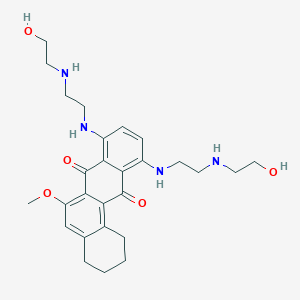

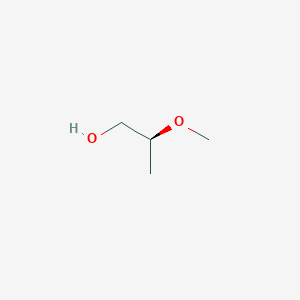
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)
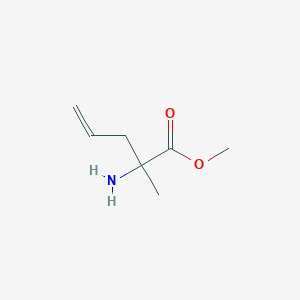
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)